molecular formula C20H24N2O3 B15081310 Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 5136-15-2

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B15081310
CAS No.: 5136-15-2
M. Wt: 340.4 g/mol
InChI Key: UISSLKINORBWCP-UHFFFAOYSA-N
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Description

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with a unique structure that includes a quinoline core, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile with ethyl chloroformate under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

These compounds share structural similarities but differ in their functional groups and reactivity. The unique combination of a pyridine ring and an ester group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound notable for its significant biological activity. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Compound Overview

  • Chemical Formula : C20H24N2O3
  • Molecular Weight : Approximately 340.4 g/mol
  • CAS Number : 5136-15-2

The compound features a quinoline core integrated with a pyridine ring and an ester functional group. This unique structure allows for various chemical transformations and interactions with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Enzyme Inhibition : The compound has been studied as a potential enzyme inhibitor. Its interaction with specific enzymes can modulate biological pathways that are crucial for various physiological processes.
  • Receptor Modulation : It acts as a receptor modulator which may lead to therapeutic effects in conditions related to receptor dysregulation.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell growth through various mechanisms.
  • Antibacterial Activity : The compound has shown promise in combating bacterial infections.

The mechanism of action involves the interaction with molecular targets such as enzymes and receptors. These interactions can lead to modulation of signaling pathways associated with disease progression. Understanding these mechanisms is critical for optimizing the compound's use in drug development.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline:

Compound NameStructural FeaturesUnique Properties
2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,6,8-tetrahydroquinolineLacks ester groupMore reactive due to additional double bonds
Quinoline N-OxidesContains nitrogen oxide functionalityExhibits different reactivity profiles
Tetrahydroquinoline DerivativesSimilar core structureVaries in functional groups affecting solubility

The unique combination of structural features contributes to its distinct chemical reactivity and biological properties.

Case Studies and Research Findings

Several studies have documented the biological activity of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline:

  • Anticancer Activity : A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) .
  • Antibacterial Effects : Research has shown that this compound exhibits significant antibacterial activity against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis .
  • Enzyme Inhibition Studies : Detailed kinetic studies revealed that Ethyl 2,7,7-trimethyl-5-oxo derivatives could inhibit specific enzymes involved in metabolic pathways relevant to cancer and bacterial growth .

Future Directions

Given the promising biological activities observed in preliminary studies, further research is warranted to fully elucidate the pharmacological potential of Ethyl 2,7,7-trimethyl-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline. Future studies should focus on:

  • In Vivo Studies : To assess the efficacy and safety profile in animal models.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Formulation Development : To create effective delivery systems for clinical applications.

Properties

CAS No.

5136-15-2

Molecular Formula

C20H24N2O3

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2,7,7-trimethyl-5-oxo-4-pyridin-3-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C20H24N2O3/c1-5-25-19(24)16-12(2)22-14-9-20(3,4)10-15(23)18(14)17(16)13-7-6-8-21-11-13/h6-8,11,17,22H,5,9-10H2,1-4H3

InChI Key

UISSLKINORBWCP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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